molecular formula C28H48Cl2O2 B14247269 1,4-Bis(chloromethyl)-2,5-bis(decyloxy)benzene CAS No. 215612-40-1

1,4-Bis(chloromethyl)-2,5-bis(decyloxy)benzene

Cat. No.: B14247269
CAS No.: 215612-40-1
M. Wt: 487.6 g/mol
InChI Key: RRXWHADDIBEUBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(chloromethyl)-2,5-bis(decyloxy)benzene is an organic compound with the molecular formula C26H46Cl2O2 It is a derivative of benzene, where two hydrogen atoms are replaced by chloromethyl groups and two hydrogen atoms are replaced by decyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(chloromethyl)-2,5-bis(decyloxy)benzene typically involves the chloromethylation of 1,4-bis(decyloxy)benzene. The reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is continuously monitored and adjusted to maintain optimal conditions.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(chloromethyl)-2,5-bis(decyloxy)benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with various nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The chloromethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Lithium aluminum hydride or sodium borohydride are commonly used in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include substituted benzene derivatives with various functional groups.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include methyl-substituted benzene derivatives.

Scientific Research Applications

1,4-Bis(chloromethyl)-2,5-bis(decyloxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1,4-Bis(chloromethyl)-2,5-bis(decyloxy)benzene involves its ability to undergo various chemical reactions that modify its structure and properties. The chloromethyl groups are reactive sites that can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functionalities. The decyloxy groups provide hydrophobic characteristics, making the compound suitable for applications in non-polar environments.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(chloromethyl)benzene: Lacks the decyloxy groups, making it less hydrophobic.

    1,4-Bis(decyloxy)benzene: Lacks the chloromethyl groups, making it less reactive in substitution reactions.

    1,4-Dichlorobenzene: Lacks both the decyloxy and chloromethyl groups, making it less versatile in chemical reactions.

Uniqueness

1,4-Bis(chloromethyl)-2,5-bis(decyloxy)benzene is unique due to the presence of both chloromethyl and decyloxy groups. This combination provides a balance of reactivity and hydrophobicity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

215612-40-1

Molecular Formula

C28H48Cl2O2

Molecular Weight

487.6 g/mol

IUPAC Name

1,4-bis(chloromethyl)-2,5-didecoxybenzene

InChI

InChI=1S/C28H48Cl2O2/c1-3-5-7-9-11-13-15-17-19-31-27-21-26(24-30)28(22-25(27)23-29)32-20-18-16-14-12-10-8-6-4-2/h21-22H,3-20,23-24H2,1-2H3

InChI Key

RRXWHADDIBEUBL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC(=C(C=C1CCl)OCCCCCCCCCC)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.